Racemic-(3aR,4R,7aS)-tert-butyl 4-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate
Overview
Description
Racemic-(3aR,4R,7aS)-tert-butyl 4-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate is a synthetic organic compound with a complex structure. It belongs to the class of isoindole derivatives, which are known for their diverse biological activities. This compound is characterized by its racemic nature, meaning it consists of equal parts of two enantiomers, which are mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(3aR,4R,7aS)-tert-butyl 4-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate typically involves multiple steps:
Formation of the Isoindole Core: The initial step often involves the cyclization of a suitable precursor to form the hexahydroisoindole core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via selective hydroxylation reactions. Common reagents for this step include oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Esterification: The carboxylate group is typically introduced through esterification reactions, where the carboxylic acid is reacted with tert-butyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives. For example, the ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl2) can convert the hydroxy group to a chloride.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: SOCl2, phosphorus tribromide (PBr3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields ketones or aldehydes, while reduction of the ester group yields alcohols.
Scientific Research Applications
Racemic-(3aR,4R,7aS)-tert-butyl 4-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studies in enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting neurological disorders and inflammatory diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Racemic-(3aR,4R,7aS)-tert-butyl 4-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Hexahydroisoindole Derivatives: Compounds with similar core structures but different substituents.
Hydroxyisoindole Carboxylates: Compounds with variations in the hydroxy and carboxylate groups.
Uniqueness
Racemic-(3aR,4R,7aS)-tert-butyl 4-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its racemic nature also allows for the study of enantiomer-specific effects, which is valuable in drug development and other applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
tert-butyl (3aR,4R,7aS)-4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h9-11,15H,4-8H2,1-3H3/t9-,10+,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXZTSDGBCYUOE-OUAUKWLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C2C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCC[C@H]([C@H]2C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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